molecular formula C8H6FNO2 B12866698 4-Fluoro-2-methoxybenzo[d]oxazole

4-Fluoro-2-methoxybenzo[d]oxazole

Cat. No.: B12866698
M. Wt: 167.14 g/mol
InChI Key: OVFBFOBZDXMDSP-UHFFFAOYSA-N
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Description

4-Fluoro-2-methoxybenzo[d]oxazole is a heterocyclic compound that features a benzoxazole core substituted with a fluorine atom at the 4-position and a methoxy group at the 2-position

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-methoxybenzo[d]oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where the fluorine or methoxy groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like potassium fluoride (KF) and N-fluorobenzenesulfonimide are used for fluorination reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzoxazole derivatives.

Scientific Research Applications

4-Fluoro-2-methoxybenzo[d]oxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-2-methoxybenzo[d]oxazole involves its interaction with specific molecular targets and pathways. The fluorine and methoxy groups can influence the compound’s reactivity and binding affinity to biological targets. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-2-methoxybenzo[d]oxazole is unique due to the presence of both fluorine and methoxy groups, which can significantly alter its chemical and biological properties compared to similar compounds

Properties

Molecular Formula

C8H6FNO2

Molecular Weight

167.14 g/mol

IUPAC Name

4-fluoro-2-methoxy-1,3-benzoxazole

InChI

InChI=1S/C8H6FNO2/c1-11-8-10-7-5(9)3-2-4-6(7)12-8/h2-4H,1H3

InChI Key

OVFBFOBZDXMDSP-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(O1)C=CC=C2F

Origin of Product

United States

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